ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate
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Overview
Description
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an ethyl ester group, a chlorobenzoyl group, and an imino group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzoyl chloride with an appropriate isoindoline derivative under basic conditions to form the imino group. The resulting intermediate is then esterified with ethyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzoyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chlorobenzoate: A simpler ester derivative with similar structural features.
4-chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
Isoindoline derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-2-30-24(29)17-9-13-20(14-10-17)27-15-18-5-3-4-6-21(18)22(27)26-23(28)16-7-11-19(25)12-8-16/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFROSQIKSOSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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